4-(Dimethylamino)benzaldehyde, also known as para-Dimethylaminobenzaldehyde, is an organic compound characterized by the presence of both an aldehyde and a dimethylamino group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. This compound appears as a white to pale yellow liquid with a characteristic odor and is soluble in alcohol but only slightly soluble in water (0.3 g/L at 20 °C) .
The compound is primarily recognized for its role in various
4-(Dimethylamino)benzaldehyde exhibits notable biological activities, primarily linked to its use as a reagent. Its interaction with indoles allows for the identification of specific bacterial strains, such as Escherichia coli, which can metabolize tryptophan into indole. This property makes it valuable in microbiological diagnostics . Additionally, its ability to react with hydrazine enables its application in determining hydrazine levels in various samples, which is critical given hydrazine's toxic nature.
The synthesis of 4-(Dimethylamino)benzaldehyde can be achieved through several methods:
What sets 4-(Dimethylamino)benzaldehyde apart from these compounds is its specific reactivity profile, particularly its strong electrophilic nature which allows it to form stable adducts with electron-rich compounds like indoles and amines. This property makes it particularly valuable in biochemical assays and analytical chemistry applications where sensitivity and specificity are crucial.
Interaction studies involving 4-(Dimethylamino)benzaldehyde primarily focus on its reactivity with biological molecules and other chemicals: